molecular formula C21H25NO B14526774 3-Heptyl-3-phenyl-1,3-dihydro-2H-indol-2-one CAS No. 62524-12-3

3-Heptyl-3-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B14526774
CAS No.: 62524-12-3
M. Wt: 307.4 g/mol
InChI Key: DTQTYJKPVIKQIO-UHFFFAOYSA-N
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Description

3-Heptyl-3-phenyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds widely recognized for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and material science. The unique structure of this compound makes it a compound of interest for researchers exploring new chemical entities with potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptyl-3-phenyl-1,3-dihydro-2H-indol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of heptyl and phenyl-substituted anilines with suitable carbonyl compounds, followed by cyclization to form the indole ring. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and inert atmospheres to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. The choice of solvents, catalysts, and reaction parameters is critical in scaling up the synthesis while maintaining the compound’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

3-Heptyl-3-phenyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

Scientific Research Applications

3-Heptyl-3-phenyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of novel materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-Heptyl-3-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s modifications.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1,3-dihydro-2H-indol-2-one: A simpler analog with similar core structure but lacking the heptyl group.

    1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3’-[3H]naphth[2,1-b][1,4]oxazine]: A photochromic compound used in molecular electronics.

    Oxyphenisatin Acetate: A derivative with acetoxy groups, used as a laxative.

Uniqueness

3-Heptyl-3-phenyl-1,3-dihydro-2H-indol-2-one’s uniqueness lies in its heptyl and phenyl substitutions, which confer distinct physicochemical properties and biological activities. These modifications enhance its potential as a versatile compound for various applications, distinguishing it from other indole derivatives.

Properties

CAS No.

62524-12-3

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

IUPAC Name

3-heptyl-3-phenyl-1H-indol-2-one

InChI

InChI=1S/C21H25NO/c1-2-3-4-5-11-16-21(17-12-7-6-8-13-17)18-14-9-10-15-19(18)22-20(21)23/h6-10,12-15H,2-5,11,16H2,1H3,(H,22,23)

InChI Key

DTQTYJKPVIKQIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1(C2=CC=CC=C2NC1=O)C3=CC=CC=C3

Origin of Product

United States

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